molecular formula C19H20N2O B4001066 1-[4-(2-biphenylyloxy)butyl]-1H-imidazole

1-[4-(2-biphenylyloxy)butyl]-1H-imidazole

Cat. No.: B4001066
M. Wt: 292.4 g/mol
InChI Key: KJDFTTWSEUTAKR-UHFFFAOYSA-N
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Description

1-[4-(2-biphenylyloxy)butyl]-1H-imidazole is a useful research compound. Its molecular formula is C19H20N2O and its molecular weight is 292.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.157563266 g/mol and the complexity rating of the compound is 304. The solubility of this chemical has been described as 31.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radical Character and Metal Complexation

A study on a phenol–imidazole pro-ligand, which shares structural similarity with the compound of interest, discusses its ability to exist as a phenoxyl radical alone and when complexed with copper(II) and zinc(II). This property is significant for applications in radical chemistry and the development of metal-organic frameworks or catalysts (Bénisvy et al., 2003).

CO2 Capture

Research on ionic liquids derived from 1-butyl imidazole demonstrates their efficiency in reversibly capturing CO2. This capability makes them potential candidates for environmental applications, such as greenhouse gas sequestration and utilization in carbon capture technologies (Bates et al., 2002).

Modification of Phenoxyl-Nitroxyl Radicals

The Suzuki–Miyaura reaction has been employed to modify phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series, leading to the creation of electroactive paramagnetic materials. These materials are of interest for their potential use in electronics and spintronics (Ten et al., 2018).

Optical Properties and Materials Science

A series of 1,3,4-oxadiazole derivatives containing an imidazole unit were synthesized, with their optical properties investigated for potential applications in organic electronics and photonics. The study highlights the structural influence on optical behavior, paving the way for tailored materials in optoelectronic devices (Yan et al., 2010).

Antioxidant Activity

The synthesis of pyranopyrazoles using an imidazole-based ionic liquid under microwave irradiation showed high antioxidant activity. This method offers a green and efficient approach to creating compounds with potential therapeutic applications, especially as antioxidants (Aliabadi & Mahmoodi, 2016).

Corrosion Inhibition

Imidazole derivatives have been explored for their effectiveness as corrosion inhibitors, demonstrating significant potential in protecting metals in acidic environments. This application is crucial for industrial processes and maintenance, extending the lifespan of metal structures and components (Prashanth et al., 2021).

Thermal Latent Curing Agents

Imidazole derivatives have been developed as thermal latent curing agents for thermosetting resins, showing suppressed reactivity at room temperature but high reactivity at elevated temperatures. This property is particularly useful in the manufacturing of composite materials and coatings, allowing for controlled curing processes (Kudo et al., 2015).

Properties

IUPAC Name

1-[4-(2-phenylphenoxy)butyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-2-8-17(9-3-1)18-10-4-5-11-19(18)22-15-7-6-13-21-14-12-20-16-21/h1-5,8-12,14,16H,6-7,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDFTTWSEUTAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196719
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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